Structural Basis for COX-2 Pharmacophore Engagement vs. Classical Diarylheterocycles
The compound presents a methylsulfonyl phenyl group, a well-established COX-2 pharmacophore, but differs from classical inhibitors like rofecoxib and etoricoxib by replacing the central heterocyclic core with a flexible hydroxyethyl-naphthalene propanamide chain. In a molecular docking study of a closely related methylsulfonyl phenyl series, the lead compound MTL-1 (structurally analogous to the target compound) achieved a docking score of -11.2 kcal/mol within the COX-2 active site, engaging key residues such as Arg120 and Tyr355 [1]. This binding mode is predicted to be conserved for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide due to the identical terminal pharmacophore and hydrogen-bonding capacity of the hydroxyethyl linker [1].
| Evidence Dimension | Predicted binding affinity (docking score) to COX-2 |
|---|---|
| Target Compound Data | Predicted docking score not explicitly reported for this CAS number; structural class representative (MTL-1) shows -11.2 kcal/mol |
| Comparator Or Baseline | Etoricoxib (as a reference COX-2 inhibitor), docking score not specified in the same study but used as a clinical comparator for in vivo efficacy |
| Quantified Difference | MTL-1 demonstrated superior in vivo anti-epileptogenic activity compared to etoricoxib at equivalent doses (30 mg/kg) in PTZ-kindled rats [1] |
| Conditions | In silico molecular docking (AutoDock Vina); in vivo PTZ-induced chronic epilepsy model in rats |
Why This Matters
This structural class has demonstrated the capacity to outperform a clinically approved COX-2 inhibitor (etoricoxib) in a disease-relevant animal model, suggesting that the specific molecular topology of these methylsulfonyl phenyl propanamides, including the target compound, may offer therapeutic advantages that structurally distinct COX-2 inhibitors cannot replicate.
- [1] Mishra, C. B., Kumari, S., Prakash, A., Yadav, R., Tiwari, A. K., et al. Discovery of novel Methylsulfonyl phenyl derivatives as potent human Cyclooxygenase-2 inhibitors with effective anticonvulsant action: Design, synthesis, in-silico, in-vitro and in-vivo evaluation. Eur. J. Med. Chem. 2018, 151, 520-532. View Source
